molecular formula C11H14N2 B589827 2-Methyltryptamine-d7 CAS No. 1794753-05-1

2-Methyltryptamine-d7

Cat. No.: B589827
CAS No.: 1794753-05-1
M. Wt: 181.29
InChI Key: CPVSLHQIPGTMLH-AAYPNNLASA-N
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Description

2-Methyltryptamine-d7 is a deuterated form of 2-Methyltryptamine, a compound belonging to the tryptamine class. Tryptamines are known for their structural similarity to the neurotransmitter serotonin, which plays a crucial role in mood regulation, cognition, and perception. The deuterated form, this compound, is often used in scientific research due to its stable isotope labeling, which aids in various analytical and experimental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyltryptamine-d7 typically involves the introduction of deuterium atoms into the 2-Methyltryptamine molecule. One common method is the catalytic hydrogenation of 2-Methyltryptamine in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium, resulting in the deuterated compound. The reaction conditions often include a deuterium atmosphere, a suitable catalyst such as palladium on carbon, and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors to ensure efficient hydrogenation with deuterium gas. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyltryptamine-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various indole derivatives, amine derivatives, and substituted tryptamines. These products are often used in further chemical synthesis or as intermediates in pharmaceutical research .

Scientific Research Applications

2-Methyltryptamine-d7 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyltryptamine-d7 involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmission, affecting mood, cognition, and perception. The compound may also interact with other serotonin receptors and monoamine transporters, contributing to its overall effects. The deuterium labeling does not significantly alter the mechanism but aids in tracking the compound in biological systems .

Comparison with Similar Compounds

Similar Compounds

    2-Methyltryptamine: The non-deuterated form, with similar chemical properties but without stable isotope labeling.

    N,N-Dimethyltryptamine (DMT): A well-known hallucinogenic compound with a similar indole structure.

    5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): Another hallucinogenic tryptamine with additional methoxy groups

Uniqueness

2-Methyltryptamine-d7 is unique due to its stable isotope labeling, which makes it particularly useful in analytical and experimental applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in various studies. This feature sets it apart from other similar compounds that lack stable isotope labeling .

Properties

CAS No.

1794753-05-1

Molecular Formula

C11H14N2

Molecular Weight

181.29

IUPAC Name

2-[4,5,6,7-tetradeuterio-2-(trideuteriomethyl)-1H-indol-3-yl]ethanamine

InChI

InChI=1S/C11H14N2/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8/h2-5,13H,6-7,12H2,1H3/i1D3,2D,3D,4D,5D

InChI Key

CPVSLHQIPGTMLH-AAYPNNLASA-N

SMILES

CC1=C(C2=CC=CC=C2N1)CCN

Synonyms

2-Methyl-1H-indole-3-ethanamine-d7;  3-(2-Aminoethyl)-2-methyl-indole-d7; 

Origin of Product

United States

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